阿替卡因

描述

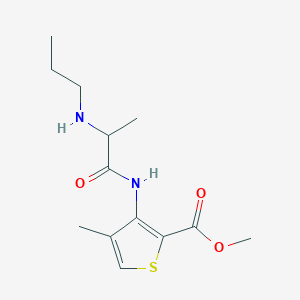

Articaine is a dental amide-type local anesthetic widely used in various countries for dental procedures. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and effective anesthesia, making it a preferred choice for many dental practitioners .

科学研究应用

Articaine has several scientific research applications:

Dentistry: Widely used for local anesthesia in dental procedures due to its rapid onset and effective pain control.

Medicine: Investigated for its potential use in other medical procedures requiring local anesthesia.

Pharmacology: Studied for its pharmacokinetics, metabolism, and potential side effects.

作用机制

Target of Action

Articaine is a local anesthetic used in dentistry for inducing local, infiltrative, or conductive anesthesia . It works by blocking the initiation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Mode of Action

Articaine’s mode of action involves its interaction with the sodium channels present on the nerve membrane. By binding to these channels, it blocks the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where it is applied.

Biochemical Pathways

Articaine’s unique structure, which includes a thiophene ring, enhances its lipid solubility and potency . This allows a larger portion of the administered dose to enter neurons, leading to increased efficacy . It is also metabolized quickly by blood esterases into its inactive metabolite, articainic acid .

Pharmacokinetics

Articaine exhibits rapid metabolism and clearance. The time to maximum drug concentrations of articaine occurs about 10 to 15 minutes after submucosal injection . The elimination half-time of articaine is about 20 minutes . The rapid breakdown of articaine to the inactive metabolite articainic acid is related to a very low systemic toxicity and consequently to the possibility of repeated injections .

Result of Action

The molecular and cellular effects of articaine’s action result in a temporary loss of sensation in the area where it is applied, providing pain relief during dental procedures . At the cellular level, articaine causes a downregulation of glycolysis and glucose-dependent pathways, disturbance of branched chain amino acids (BCAA) catabolism, downregulation of TCA cycle anaplerotic fueling, interference with choline metabolism, and lipid droplet build-up .

Action Environment

The efficacy and safety of articaine can be influenced by various environmental factors. For instance, the concentration of the active substance in the anesthetic solution can significantly impact the development of paresthesia . Furthermore, age affects the clearance and distribution of articaine, where clearance and volume of distribution decrease with increasing age .

生化分析

Biochemical Properties

The biochemical composition of articaine differs from other amide anaesthetics. The lipophilic part of articaine consists of a thiophene ring, whereas other amide anaesthetics contain a benzene ring . This thiophene ring is thought to increase the lipid solubility .

Cellular Effects

Articaine blocks the ion canals, causing a temporary local insensitivity for pain stimuli . This results in a change in the electrical balance of the nerve membrane, suppressing the generation of pain stimuli .

Molecular Mechanism

Articaine’s amide linkage undergoes biotransformation in the liver, a relatively slow process . Articaine is additionally inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of articaine metabolizes quickly via hydrolysis in the blood into its inactive metabolite articainic acid .

Temporal Effects in Laboratory Settings

The elimination serum half-life of articaine is 20 minutes . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age .

Dosage Effects in Animal Models

In animal studies and in cell culture experiments, articaine did not have a higher toxicity compared to other amide anaesthetics . Several retrospective studies suggest a higher risk of paraesthesia after administration of articaine at a concentration of 4% when compared to other anaesthetics used at lower concentrations .

Metabolic Pathways

Articaine is involved in metabolic pathways where it interacts with unspecific blood esterases . It is excreted by the kidney in the form of articainic acid glucuronide .

Transport and Distribution

The thiophene ring in articaine allows greater lipid solubility and potency as a greater portion of an administered dose can enter neurons .

Subcellular Localization

Articaine primarily acts on sensory free nerve endings . Mechanical, thermal, or chemical stimuli can open ion canals, thereby changing the electrical balance of the nerve membrane . If the depolarization exceeds the threshold, an action potential is generated . This action potential is conducted through successive depolarization over the nerve membrane .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of articaine involves several key steps:

Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride to form an intermediate.

Ammoniation Reaction: The intermediate undergoes ammoniation with propylamine.

Salification Reaction: The final product, articaine hydrochloride, is obtained through a salification reaction with concentrated hydrochloric acid.

Industrial Production Methods: The industrial production of articaine hydrochloride follows the same synthetic route but is optimized for large-scale production. The process avoids harsh reaction conditions, uses easily obtainable raw materials, and ensures high yield and purity .

化学反应分析

Articaine undergoes various chemical reactions, including:

Hydrolysis: Articaine is rapidly hydrolyzed in the blood by esterases to form articainic acid, its inactive metabolite.

Oxidation and Reduction: While specific oxidation and reduction reactions of articaine are less documented, its structure suggests potential reactivity with common oxidizing and reducing agents.

Substitution Reactions: The thiophene ring in articaine can undergo electrophilic substitution reactions, although these are not typically relevant to its clinical use.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by esterases in the blood.

Substitution Reactions: Typically require electrophilic reagents and appropriate solvents.

Major Products:

Articainic Acid: The primary metabolite formed through hydrolysis.

相似化合物的比较

- Lidocaine

- Prilocaine

- Mepivacaine

- Bupivacaine

Articaine’s unique properties, such as its rapid metabolism and high lipid solubility, make it a valuable anesthetic in dental practice, distinguishing it from other local anesthetics .

生物活性

Articaine is a local anesthetic widely used in dentistry and other medical fields. Its unique chemical structure, which includes both an ester and an amide component, contributes to its distinct pharmacological properties. This article delves into the biological activity of articaine, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Articaine (chemical name: 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) features a thiophene ring that enhances its lipid solubility, allowing for efficient diffusion across nerve membranes. This characteristic is critical for its anesthetic efficacy. Articaine primarily acts by blocking voltage-gated sodium channels in nerve fibers, which inhibits sodium influx and prevents the generation of action potentials. The binding affinity is state-dependent; articaine has a higher affinity for open sodium channels compared to resting states .

Pharmacokinetics

Articaine exhibits rapid metabolism due to its ester group, which is hydrolyzed in the plasma by nonspecific cholinesterases. This results in a shorter half-life (20-30 minutes) compared to other amide local anesthetics like lidocaine (90-120 minutes). Approximately 90% of articaine is metabolized to the inactive metabolite articainic acid in the plasma, while the remainder is processed in the liver .

Table 1: Pharmacokinetic Properties of Articaine

| Property | Value |

|---|---|

| Half-life | 20-30 minutes |

| Metabolism | Plasma cholinesterases |

| Primary Excretion | Kidneys |

| Lipid Solubility | High |

Clinical Efficacy and Safety

Articaine's efficacy as a local anesthetic has been demonstrated in various clinical studies. It is particularly noted for its effectiveness in infiltration anesthesia and nerve blocks. Research indicates that articaine can provide superior anesthesia compared to other local anesthetics at similar concentrations .

Case Study: Dental Procedures

In a multicenter study involving dental procedures, articaine was administered at concentrations of 4% with sodium bicarbonate to enhance its anesthetic effect. Results showed significant improvements in pain management during routine dental treatments, with a higher patient satisfaction rate compared to lidocaine .

Table 2: Clinical Outcomes with Articaine vs. Lidocaine

| Outcome Measure | Articaine (4%) | Lidocaine (2%) |

|---|---|---|

| Anesthetic Efficacy | Higher | Moderate |

| Patient Satisfaction Rate (%) | 85% | 70% |

| Duration of Anesthesia (minutes) | ~120 | ~90 |

Potential Toxicity and Considerations

Despite its efficacy, articaine's use requires caution, particularly in specific populations such as newborns and individuals with genetic variations affecting butyrylcholinesterase activity. These individuals may experience prolonged effects due to reduced metabolism of the drug, potentially leading to increased toxicity .

Innovative Formulations

Recent studies have explored novel formulations of articaine using nanocarriers to enhance its delivery and efficacy. For instance, nanoparticles loaded with articaine demonstrated improved anesthetic effects and anti-inflammatory properties in animal models .

Table 3: Summary of Nanocarrier Studies

| Formulation Type | Anesthetic Effect (%) | Anti-inflammatory Effect (%) |

|---|---|---|

| Free Articaine | 60 | Not applicable |

| Articaine-Nanoparticles | 100 | 70 |

属性

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGIAADRBBLJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048536 | |

| Record name | Articaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-58-1 | |

| Record name | Articaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Articaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172-173 | |

| Record name | Articaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。